Ingliforib
Overview
Description
Ingliforib, also known as CP-368296, is a novel glycogen phosphorylase inhibitor . It inhibits the liver, muscle, and brain forms of glycogen phosphorylase . It has antihyperglycemic and cardioprotective properties .
Molecular Structure Analysis
Ingliforib has a molecular formula of C23H24ClN3O5 . The molecular weight is 457.91 . The InChIKey is GVDRRZOORHCTAN-MJUUVYJYSA-N .Chemical Reactions Analysis
Ingliforib is an inhibitor of glycogen phosphorylase, a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis .Scientific Research Applications
Glycogen Phosphorylase Inhibition
Ingliforib acts as a glycogen phosphorylase inhibitor, playing a significant role in antihyperglycemic and cardioprotective activities. By inhibiting glycogen phosphorylase, the enzyme crucial in glycogenolysis, Ingliforib prevents the release of glucose-1 phosphate from glycogen in the liver. This mechanism is pivotal in controlling blood glucose levels and has implications in the treatment of conditions like diabetes. Additionally, Ingliforib’s inhibition of glycogen phosphorylase in cardiac muscle suggests potential benefits in protecting the heart from myocardial ischemic injury. It achieves this by preserving glycogen content and enhancing glycolytic-oxidative coupling, which is crucial for heart health during ischemic events (Definitions, 2020).
Synthesis and Process Optimization
The synthesis process of Ingliforib has been the focus of research to optimize its production. One study demonstrates the use of statistical design of experiments (DOE) for the rapid optimization of the Red-Al reduction process in synthesizing 3,4-isopropylidenedioxypyrrolidine hydrotosylate, an intermediate in the synthesis of Ingliforib. This process was scaled to producemultikilogram quantities, showcasing a safer and more economical approach. The optimized procedure facilitated a three-step process without the need for isolation of intermediates, solvent exchange, or distillation, significantly streamlining the synthesis of Ingliforib (Alimardanov et al., 2004).
Cardioprotective Effects
Research has explored the cardioprotective effects of Ingliforib, particularly in the context of myocardial ischemic injury. A study found that Ingliforib, through glycogen phosphorylase inhibition, could significantly reduce infarct size in both in vitro and in vivo rabbit models of ischemia-reperfusion injury. The results indicated that Ingliforib preserved myocardial glycogen stores, reduced glycogen phosphorylase activity, and maintained stable cardiac function and coronary flow, all of which are crucial in protecting the heart from ischemic damage (Tracey et al., 2004).
Safety And Hazards
Future Directions
The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP . The differential inhibitory activity of Ingliforib against different GP subtypes has been analyzed through molecular docking and molecular dynamics simulations . These findings offer insight into the different inhibitory activity of Ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .
properties
IUPAC Name |
5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRRZOORHCTAN-MJUUVYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047252 | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingliforib | |
CAS RN |
186392-65-4 | |
Record name | Ingliforib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INGLIFORIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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